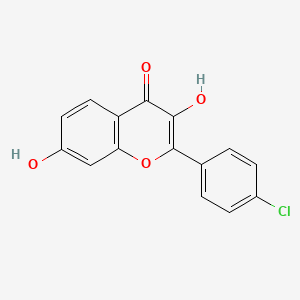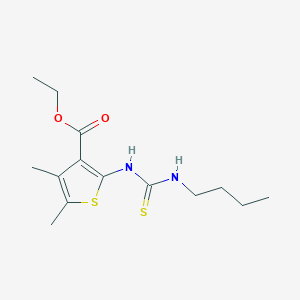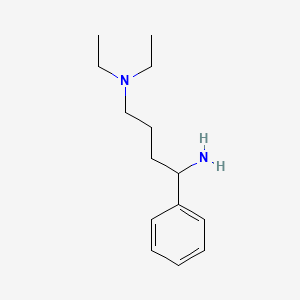
N4,N4-diethyl-1-phenyl-1,4-Butanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4-diethyl-1-phenyl-1,4-Butanediamine: is an organic compound with the molecular formula C14H22N2 It is a derivative of 1,4-butanediamine, where the nitrogen atoms are substituted with diethyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N4,N4-diethyl-1-phenyl-1,4-Butanediamine typically begins with 1,4-butanediamine as the core structure.
Substitution Reactions: The diethyl and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents used include diethylamine and phenyl halides.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Solvents like tetrahydrofuran or dimethylformamide are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield.
Catalysts: Catalysts such as palladium on carbon may be used to enhance reaction rates and selectivity.
Purification: The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N4,N4-diethyl-1-phenyl-1,4-Butanediamine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in further substitution reactions, particularly at the phenyl ring or the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products:
Amine Oxides: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Substituted Derivatives: Various substituted products depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Catalysis: Acts as a catalyst or catalyst precursor in organic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Development: Investigated for potential pharmacological activities.
Medicine:
Therapeutic Agents: Explored for its potential use in developing new therapeutic agents.
Diagnostic Tools: Used in the synthesis of compounds for diagnostic imaging.
Industry:
Polymer Production: Employed in the synthesis of specialty polymers.
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: N4,N4-diethyl-1-phenyl-1,4-Butanediamine may act as an inhibitor for certain enzymes, affecting their activity.
Receptor Binding: It can bind to specific receptors, modulating their function and signaling pathways.
Cellular Uptake: The compound may be taken up by cells through passive diffusion or active transport mechanisms, influencing cellular processes.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Similar structure but with methyl groups instead of diethyl and phenyl groups.
N,N-Diethyl-1,4-butanediamine: Lacks the phenyl group, making it less complex.
1,4-Diaminobutane: The simplest form without any substituents.
Uniqueness:
Structural Complexity: The presence of both diethyl and phenyl groups makes N4,N4-diethyl-1-phenyl-1,4-Butanediamine more structurally complex and versatile.
Reactivity: The compound’s unique substituents provide distinct reactivity patterns compared to simpler analogs.
Applications: Its diverse applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C14H24N2 |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
N',N'-diethyl-1-phenylbutane-1,4-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-16(4-2)12-8-11-14(15)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12,15H2,1-2H3 |
Clé InChI |
NYRVXKFQWRJGDK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)
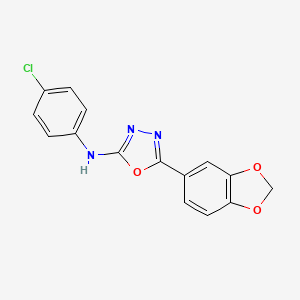
![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)
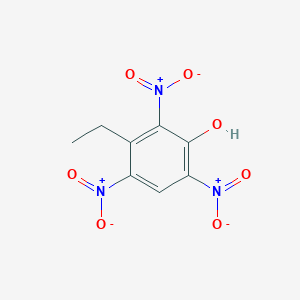
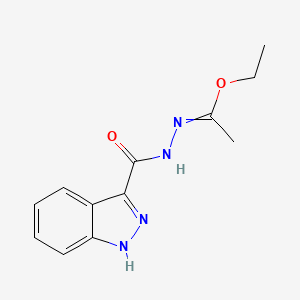
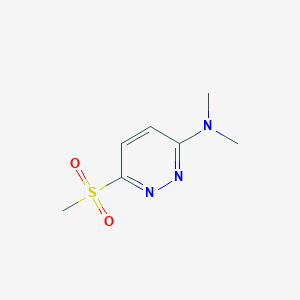
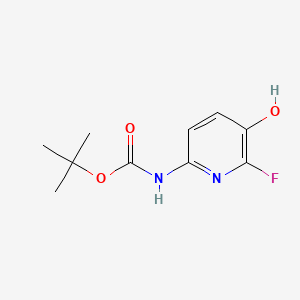

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
